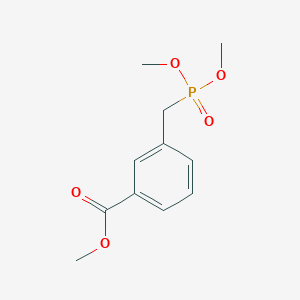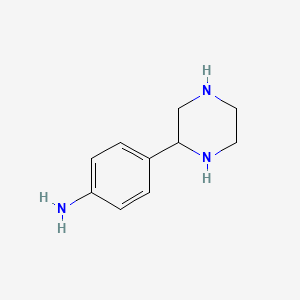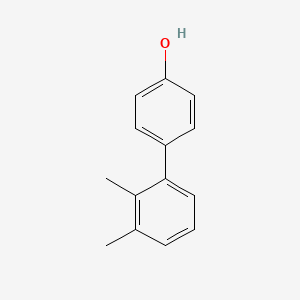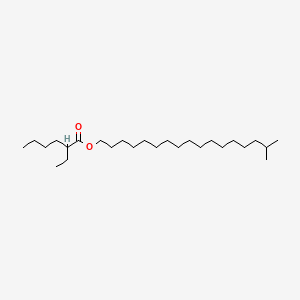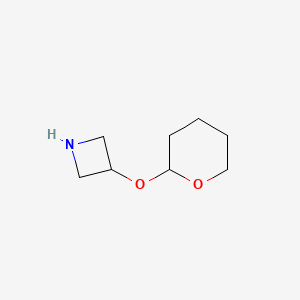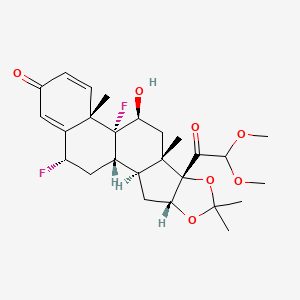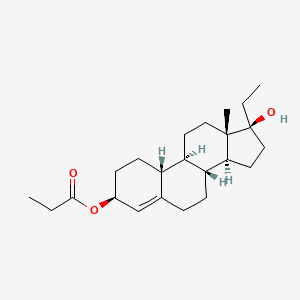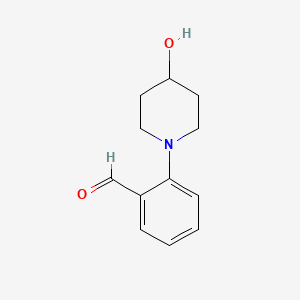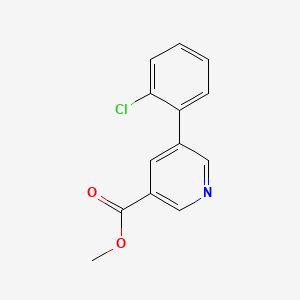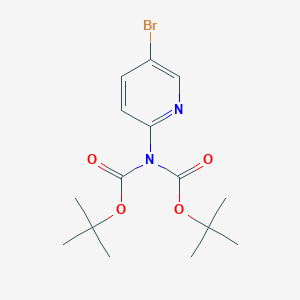
2-(N,N-DiBOC-Amino)-5-bromopyridine
概要
説明
2-(N,N-DiBOC-Amino)-5-bromopyridine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a di-tert-butoxycarbonyl (DiBOC) protected amino group at the 2-position. The DiBOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-DiBOC-Amino)-5-bromopyridine typically involves the protection of the amino group with di-tert-butyl dicarbonate (Boc2O) followed by bromination of the pyridine ring. The general steps are as follows:
Protection of the Amino Group: The amino group is protected by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Bromination: The protected amino pyridine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is usually performed in an organic solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(N,N-DiBOC-Amino)-5-bromopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Deprotection Reactions: The DiBOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, solvents (e.g., dichloromethane).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Various substituted pyridines depending on the nucleophile used.
Deprotection Reactions: 2-amino-5-bromopyridine.
Coupling Reactions: Biaryl or vinyl-pyridine derivatives.
科学的研究の応用
2-(N,N-DiBOC-Amino)-5-bromopyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds and probes for studying biological processes.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(N,N-DiBOC-Amino)-5-bromopyridine primarily involves its role as a protected intermediate in organic synthesis. The DiBOC group protects the amino functionality, allowing selective reactions at other positions on the molecule. Upon deprotection, the free amine can participate in further chemical transformations. The bromine atom serves as a reactive site for substitution or coupling reactions, enabling the formation of diverse derivatives.
類似化合物との比較
2-(N,N-DiBOC-Amino)-5-bromopyridine can be compared with other similar compounds such as:
2-(N,N-DiBOC-Amino)-3-bromopyridine: Similar structure but with the bromine atom at the 3-position, leading to different reactivity and applications.
2-(N,N-DiBOC-Amino)-4-bromopyridine:
2-(N,N-DiBOC-Amino)-6-bromopyridine: Bromine atom at the 6-position, offering unique reactivity patterns compared to the 5-bromo derivative.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular synthetic applications.
特性
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-8-7-10(16)9-17-11/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZDKRYPXHWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595028 | |
| Record name | Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209959-28-4 | |
| Record name | Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



